1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid
Description
Historical Development of 1,2,4-Triazole Chemistry
The discovery of 1,2,4-triazole dates to 1885, when J.A. Bladin first synthesized the heterocycle. Early research focused on its tautomeric equilibrium between 1H- and 4H- forms, with the former being more stable due to lower energy requirements. By the mid-20th century, triazole chemistry expanded into medicinal applications, driven by the synthesis of anticonvulsant agents like 1-p-chlorophenyl-1,2,4-triazole, which demonstrated activity against electroshock seizures in rats. The 1960s marked a turning point with N.V. Philips-Duphar’s development of the first triazole-based bactericide, highlighting the scaffold’s versatility.
Modern advancements include ZnII-catalyzed syntheses of 3-dialkylamino-1,2,4-triazoles and electrochemical methods for aryl-substituted derivatives. These innovations enabled precise functionalization at the 1-, 3-, and 5-positions, critical for optimizing pharmacological profiles. For example, 5-(5-nitro-2-furyl)-1,2,4-triazole derivatives exhibited superior antibacterial activity against Gram-negative bacteria compared to nitrofurantoin.
Table 1: Milestones in 1,2,4-Triazole Development
Positioning of Fluorophenyl-Substituted Triazoles in Medicinal Chemistry
Fluorine substitution enhances bioavailability and metabolic stability, making 2-fluorophenyl groups a strategic choice in drug design. In triazoles, this substitution pattern improves interactions with hydrophobic enzyme pockets. For instance, 1-(2-fluorophenyl)-5-phenyl derivatives demonstrate enhanced binding to bacterial DNA gyrase, as seen in fluorocyclopropyl ciprofloxacin hybrids. These compounds inhibit drug-resistant pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase-producing Escherichia coli at MIC values ≤0.5 μg/mL.
The electronic effects of fluorine also modulate triazole tautomerism. Compared to chlorophenyl analogues, 2-fluorophenyl groups increase electron-withdrawing character at the 1-position, stabilizing the 1H-tautomer and favoring interactions with target proteins. This stabilization is critical in antifungal agents like voriconazole, where fluorine optimizes cytochrome P450 inhibition.
Table 2: Comparative Activity of Substituted Triazoles
Research Significance of 1,2,4-Triazole Carboxylic Acid Derivatives
Carboxylic acid functionalization at the 3-position of 1,2,4-triazoles introduces hydrogen-bonding and ionic interactions, critical for target engagement. In 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, the carboxyl group enhances solubility and enables salt formation, improving pharmacokinetics. Analogous compounds, such as 3-(2-phenoxyphenyl)-1,2,4-triazole-5-carboxylic acids, show anticonvulsant activity via GABAergic modulation.
The carboxylate anion also participates in metal coordination, a property exploited in ZnII-catalyzed syntheses. For example, ZnII complexes of acyl hydrazides form intermediates that cyclize to triazoles, with the carboxylic acid acting as a directing group. This reactivity underpins the synthesis of 3-carboxy-triazoles with rotarod-tested neuroprotective effects.
Table 3: Biological Activities of Triazole Carboxylic Acid Derivatives
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-phenyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN3O2/c16-11-8-4-5-9-12(11)19-14(10-6-2-1-3-7-10)17-13(18-19)15(20)21/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXUXXZSKHVCFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide and Isothiocyanate Condensation
A widely employed strategy for 1,2,4-triazole synthesis involves the cyclocondensation of hydrazides with isothiocyanates. For 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid, this method begins with the preparation of 2-fluorophenyl hydrazide (1) and phenyl isothiocyanate (2). The reaction proceeds in ethanol under reflux, forming a thiosemicarbazide intermediate (3), which undergoes base-mediated cyclization to yield the triazole core.
Reaction Conditions
- Step 1 : Ethanol reflux (4–6 hours) for thiosemicarbazide formation.
- Step 2 : 4N NaOH aqueous solution reflux (2–4 hours) for cyclization.
Key Challenges
Base-Mediated Cyclization Optimization
Cyclization efficiency depends on alkali concentration and solvent polarity. A study using 4-hydroxybenzoic acid hydrazide demonstrated that 4N NaOH in aqueous ethanol maximizes cyclization yields (59–72%) while minimizing byproducts. For the target compound, analogous conditions (4N NaOH, ethanol/water) are predicted to achieve comparable yields.
Photocatalytic Decarboxylative Triazolation
Reaction Mechanism
A modern approach employs photocatalytic decarboxylation to directly convert carboxylic acids into triazoles. This tricomponent reaction couples 2-fluorobenzoic acid (4), phenylacetylene (5), and potassium azide (6) under blue light (400 nm) with acridine photocatalyst (A1) and Cu(I) co-catalyst.
Steps :
- Decarboxylation : The carboxylic acid undergoes photocatalytic radical decarboxylation.
- Triazole Formation : The alkyl radical reacts with phenylacetylene and azide via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Advantages :
Substrate Scope and Optimization
Critical Parameters :
- Photocatalyst : Acridine derivatives (e.g., A1) outperform Ru/Ir complexes.
- Solvent : Acetonitrile/trifluorotoluene (1:1) enhances radical stability.
- Temperature : 45°C improves reaction kinetics without compromising yield.
Limitations :
- Electron-deficient aryl carboxylic acids (e.g., 2-fluorobenzoic acid) may require extended irradiation.
- Steric hindrance at the ortho position (2-fluorophenyl) could reduce coupling efficiency.
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Method | Yield (%) | Time (h) | Key Advantages |
|---|---|---|---|
| Classical Cyclization | 59–72 | 6–10 | Low-cost reagents |
| Photocatalytic Triazolation | 86–93 | 4–6 | Single-step, broad substrate scope |
Environmental and Practical Considerations
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory Activity
Research has indicated that derivatives of 1H-1,2,4-triazole-3-carboxylic acid exhibit potential as cyclooxygenase (COX) inhibitors, specifically targeting COX-2. A study utilized a three-dimensional qualitative structure-selectivity relationship (3D QSSR) method to analyze a series of triazole derivatives, revealing their effectiveness in inhibiting COX-2 activity. The pharmacophore model generated from this research suggests that specific structural features of these compounds are crucial for their anti-inflammatory effects .
2. Antimicrobial Activity
The compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated that certain derivatives possess moderate to strong activity against bacteria such as Staphylococcus aureus and Enterococcus faecalis. The synthesis of new triazole derivatives has been linked to enhanced antimicrobial efficacy, suggesting that modifications to the triazole ring can lead to improved bioactivity .
3. Anticancer Activity
Recent investigations into the anticancer potential of 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid derivatives have yielded encouraging results. Compounds synthesized from this triazole framework were tested against various human cancer cell lines (e.g., HePG-2, MCF-7), showing significant anti-proliferative effects. The mechanism of action appears to involve the induction of apoptosis in cancer cells, highlighting the compound's potential as a chemotherapeutic agent .
Agrochemical Applications
1. Herbicidal Activity
The triazole structure is known for its role in agricultural chemistry, particularly as a scaffold for herbicides. Research has indicated that modifications to the 1-(2-fluorophenyl) group can enhance herbicidal properties. For instance, chlorination processes have been explored to improve the efficacy of triazole-based herbicides, demonstrating the compound's versatility in agrochemical applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which 1-(2-fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological system and the desired therapeutic effect.
Comparison with Similar Compounds
Table 1: Substituent Effects on Key Properties
Key Observations:
Electron-Withdrawing vs. Methoxy groups () may improve solubility but reduce membrane permeability due to their electron-donating nature .
Positional Isomerism :
- The 3-fluorophenyl isomer () differs sterically and electronically from the target compound’s 2-fluorophenyl group, which could alter binding pocket interactions .
Biological Activity
1-(2-Fluorophenyl)-5-phenyl-1H-1,2,4-triazole-3-carboxylic acid (CAS: 1038309-05-5) is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's biological properties, including its antibacterial, anticancer, and anti-inflammatory effects.
- Molecular Formula : C15H10FN3O2
- Molecular Weight : 283.26 g/mol
- Predicted Boiling Point : 526.7 ± 52.0 °C
- Density : 1.37 ± 0.1 g/cm³
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including this compound. The compound has been evaluated against various pathogenic strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.195 µg/mL |
| Escherichia coli | 0.195 µg/mL |
| Acinetobacter baumannii | 12.5 µg/mL |
The compound exhibited strong activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to standard antibiotics .
Anticancer Activity
The anticancer properties of this compound were assessed using various cancer cell lines. The following table summarizes the in vitro anti-proliferative activity results:
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| Hepatocellular carcinoma | 10.5 | Doxorubicin |
| Breast cancer (MCF-7) | 9.8 | Doxorubicin |
| Prostate cancer (PC-3) | 11.2 | Doxorubicin |
| Colorectal cancer (HCT-116) | 12.0 | Doxorubicin |
The compound demonstrated significant cytotoxicity across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent .
Anti-inflammatory Activity
Preliminary investigations into the anti-inflammatory effects of triazole derivatives suggest that they may inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This activity is particularly relevant in the context of chronic inflammatory diseases .
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Apoptosis : It has been shown to promote apoptosis in cancer cells by modulating signaling pathways related to cell survival and death.
- Antioxidant Activity : The compound may enhance antioxidant defenses, reducing oxidative damage in cells.
Case Studies
A notable study focused on the synthesis and evaluation of various triazole derivatives, including our compound of interest. The results indicated that modifications at different positions on the triazole ring significantly influenced antibacterial and anticancer activities .
Another case study demonstrated that a related triazole derivative exhibited a dual mechanism of action by both inhibiting NF-kB signaling and inducing apoptosis in cancer cells . This highlights the potential for further development of triazole-based compounds as multi-target therapeutic agents.
Chemical Reactions Analysis
Functional Group Transformations of the Carboxylic Acid
The carboxylic acid moiety enables classic acid-derived reactions:
Esterification
Reaction with alcohols (e.g., ethanol) under acidic or basic conditions yields esters. For example:
This reaction is critical for modifying solubility and bioavailability.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H₂SO₄, reflux | Methyl ester | 85% |
Amidation
Coupling with amines using carbodiimide reagents (e.g., EDC, DCC) forms amides:
Used to create prodrugs or bioactive derivatives .
N-Alkylation/Arylation
The N1 position of the triazole undergoes alkylation with alkyl halides or arylating agents:
Electron-withdrawing groups on the phenyl ring enhance reactivity .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl chloride | K₂CO₃, DMF, 80°C | N1-Benzylated derivative | 72% |
Coordination Chemistry
The triazole nitrogen acts as a ligand for transition metals (e.g., Zn²⁺, Fe³⁺), forming complexes with potential catalytic or medicinal applications .
Electrophilic Aromatic Substitution (EAS) on the Fluorophenyl Ring
The 2-fluorophenyl group participates in EAS, though fluorine’s electron-withdrawing effect directs substituents to the meta position:
Nitration
Yields nitro-substituted analogs for further reduction to amino derivatives .
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 hr | 3-Nitro-2-fluorophenyl | 60% |
Cyclization and Heterocycle Formation
The carboxylic acid group facilitates cyclocondensation with hydrazines or thiosemicarbazides to form fused heterocycles :
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Thiosemicarbazide | NaOH, EtOH, reflux | Triazole-thione hybrid | 78% |
Decarboxylation Reactions
Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation:
This reaction simplifies the structure for SAR studies .
Salt Formation
The carboxylic acid forms salts with inorganic bases (e.g., NaOH, K₂CO₃), enhancing water solubility for pharmaceutical formulations.
Key Research Findings
-
Antimicrobial Activity : Ester derivatives show enhanced antibacterial efficacy against Staphylococcus aureus (MIC: 0.25 μg/mL) .
-
Enzyme Inhibition : Amide derivatives inhibit carbonic anhydrase IX (IC₅₀: 12 nM), relevant for anticancer applications.
-
Coordination Polymers : Zinc complexes exhibit luminescent properties, useful in material science .
Q & A
Advanced Research Question
- Collision cross-section (CCS) prediction : Tools like ion mobility-mass spectrometry (IM-MS) use SMILES-derived CCS values (e.g., predicted [M+H] CCS: 151.7 Ų) to study conformational flexibility and intermolecular interactions .
- Molecular docking : Compare the compound’s structure to analogs with known biological targets (e.g., triazole-based inhibitors of enzymes like cyclooxygenase or kinases) .
- QSAR modeling : Correlate substituent effects (e.g., fluorine’s electron-withdrawing nature) with activity trends observed in related compounds .
How should researchers address discrepancies in melting points or spectral data across studies?
Advanced Research Question
Discrepancies often arise from impurities, polymorphs, or instrumentation variability. Mitigation strategies include:
- Reproducibility checks : Repeat synthesis/purification under identical conditions.
- Thermal analysis : Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Spectroscopic cross-validation : Compare NMR/IR data with structurally similar compounds (e.g., 1-(4-chlorophenyl)-5-methyl-triazole-3-carboxylic acid derivatives) to rule out misassignments .
What experimental design considerations are critical for crystallographic studies of this compound?
Advanced Research Question
- Crystal growth : Use slow evaporation from polar aprotic solvents (e.g., DMSO/water) to obtain diffraction-quality crystals.
- Data collection : Employ synchrotron radiation or low-temperature (100 K) setups to enhance resolution.
- Refinement : Use SHELXL for small-molecule refinement, leveraging constraints for fluorophenyl disorder modeling and hydrogen-bonding networks .
How can structure-activity relationships (SAR) guide the modification of this compound for enhanced bioactivity?
Advanced Research Question
- Substituent effects : Introduce electron-donating groups (e.g., –OCH) on the phenyl ring to modulate electron density and improve target binding .
- Bioisosteric replacement : Replace the carboxylic acid with hydroxamic acid to enhance metal-binding capacity (e.g., for protease inhibition) .
- In vitro assays : Test analogs against enzyme panels (e.g., kinases, phosphatases) to identify activity hotspots .
What are the best practices for validating synthetic intermediates when scaling up production?
Basic Research Question
- In-process controls (IPC) : Monitor reactions via TLC or LC-MS at critical stages (e.g., after cyclization).
- Intermediate characterization : Use F-NMR to track fluorophenyl group integrity and HPLC to assess purity (>95% by area normalization) .
- Scale-up adjustments : Optimize solvent volumes and cooling rates to prevent exothermic side reactions.
How can researchers leverage existing data on analogous triazoles to infer properties of this compound?
Advanced Research Question
- Comparative analysis : Use melting points, solubility, and logP values from structurally similar compounds (e.g., 1-(4-chlorophenyl)-5-propyl-triazole-3-carboxylic acid) to estimate physicochemical properties .
- Database mining : Cross-reference PubChem or Reaxys entries for triazole-carboxylic acids to predict toxicity profiles or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
